Pantoyltaurine
Description
Historical Context of Pantothenate and Coenzyme A Biosynthesis
Pantothenic acid (vitamin B5) is a water-soluble vitamin essential for all animals and many microorganisms. wikipedia.orgwikipedia.org It plays a crucial role as the precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor involved in numerous metabolic processes, including fatty acid synthesis and oxidation, the citric acid cycle, and the synthesis and degradation of proteins, carbohydrates, and fats. wikipedia.orgwikipedia.orgnih.gov The widespread importance of CoA in cellular metabolism suggests its presence at a very early stage of life's evolution. oup.com
The biosynthesis of pantothenic acid in bacteria, fungi, and plants involves the condensation of (R)-pantoic acid and β-alanine. wikipedia.orgrsc.org Animals, however, must obtain pantothenate from their diet. oup.com The subsequent biosynthesis of CoA from pantothenate is a multi-step enzymatic pathway. The first committed step involves the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by the enzyme pantothenate kinase (PanK). nih.govfrontiersin.org This step is often considered rate-limiting and is subject to feedback inhibition by CoA and its thioesters. nih.gov Subsequent steps involve the addition of cysteine, decarboxylation, adenylation, and final phosphorylation to yield CoA. wikipedia.orgnih.govfrontiersin.org
The CoA biosynthetic pathway has been identified as an attractive target for the development of new antimicrobial compounds, particularly due to distinctive differences between bacterial and mammalian enzymes involved in the pathway. nih.govrsc.orgresearchgate.net
Pantoyltaurine as a Classic Antimetabolite of Pantothenic Acid
This compound was recognized early in biochemical research as an effective in vitro antagonist against pantothenic acid. oup.com Antimetabolites are compounds that are structurally similar to a natural metabolite and interfere with its utilization or metabolism. nih.gov In the case of this compound, it maintains the core structure of pantothenic acid, specifically its pantoic acid moiety, but the β-alanine portion is replaced by taurine (B1682933), which lacks the carboxyl group required for CoA synthesis. rsc.orgnih.gov
This structural similarity allows this compound to potentially be accepted by enzymes in the CoA biosynthetic pathway, particularly pantothenate synthetase or pantothenate kinase, as an alternative substrate. rsc.orgresearchgate.netnih.gov However, due to the alteration in its structure (the presence of the sulfonic acid group from taurine instead of the carboxyl group from β-alanine), it cannot be properly processed through the entire pathway to form a functional CoA molecule. oup.com This interference can block the biosynthesis of CoA at a critical step, effectively inhibiting processes that depend on this essential cofactor. rsc.orgresearchgate.netnih.gov
Early research demonstrated the antagonistic effect of this compound against pantothenic acid in various microorganisms. Studies showed that this compound could inhibit the growth of certain bacteria, and this inhibition could be overcome by the addition of excess pantothenic acid, indicating a competitive type of inhibition. oup.comasm.org For example, research on Streptococcus hemolyticus showed that this compound exhibited antibacterial activity, and its effects were reversed by pantothenic acid, suggesting interference with the utilization of the vitamin. oup.commedkoo.com
The mechanism by which this compound acts as an antimetabolite is thought to involve its ability to compete with pantothenate for binding to enzymes like pantothenate kinase, thus preventing the phosphorylation of the natural substrate and downstream CoA synthesis. researchgate.netoup.com This mode of action is analogous to that of sulfonamide antimicrobials, which mimic p-aminobenzoic acid (PABA) and interfere with folic acid biosynthesis. rsc.orgoup.com
Detailed research findings have explored the effects of this compound in various biological systems. Studies have investigated its potential biological activities, including antioxidant properties, possibly derived from the taurine moiety. ontosight.aiontosight.ainih.gov Research in diabetic rat models has explored the comparative antioxidant and anti-lipid peroxidizing actions of taurine and this compound, though in vitro findings did not always reliably predict in vivo antioxidant potencies. nih.gov Preliminary findings in diabetic rats also suggested that this compound might have diuretic, glucosuric, and natriuretic effects, potentially aiding in lowering hyperglycemia in an insulin-independent manner. core.ac.uk
The study of this compound and other pantothenate analogues has provided valuable insights into the pantothenate and CoA biosynthetic pathways and has highlighted these pathways as potential targets for therapeutic intervention, particularly in the development of antimicrobial agents. nih.govrsc.orgresearchgate.netoup.com
Structure
3D Structure
Properties
CAS No. |
2545-84-8 |
|---|---|
Molecular Formula |
C8H17NO6S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H17NO6S/c1-8(2,5-10)6(11)7(12)9-3-4-16(13,14)15/h6,10-11H,3-5H2,1-2H3,(H,9,12)(H,13,14,15)/t6-/m0/s1 |
InChI Key |
IZRUXXTXKZAGQQ-LURJTMIESA-N |
SMILES |
CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCS(=O)(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
68921-90-4 68964-17-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
68921-90-4 (calcium salt) 68964-17-0 (unspecified hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pantoyltaurine pantoyltaurine calcium salt pantoyltaurine monosodium salt pantoyltaurine sodium salt thiopanic acid |
Origin of Product |
United States |
Molecular Mechanisms of Pantoyltaurine Action
Inhibition of Coenzyme A Biosynthesis Pathway Enzymes
The synthesis of CoA from pantothenic acid is a conserved five-step enzymatic process. nih.govnih.gov Pantoyltaurine's primary mode of action is the targeted inhibition of the initial and rate-limiting enzyme in this pathway.
Pantothenate Kinase (PanK, also known as CoaA) is the first and primary regulatory enzyme in the CoA biosynthetic pathway. nih.govwikipedia.org It catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. nih.govwikipedia.org This step is the committed step for CoA synthesis and is subject to feedback inhibition by CoA and its thioesters, which helps to control the intracellular concentration of the cofactor. nih.gov
This compound functions as a classic competitive inhibitor of Pantothenate Kinase. Due to its structural similarity to the natural substrate, pantothenate, it binds to the enzyme's active site but cannot be effectively phosphorylated or processed. This occupation of the active site prevents pantothenate from binding, thereby halting the entire downstream pathway. The inhibitory effect of this compound can be overcome by increasing the concentration of pantothenic acid, a hallmark of competitive inhibition. nih.gov
| Compound | Structure | Key Functional Group | Role in CoA Pathway |
|---|---|---|---|
| Pantothenic Acid | Carboxylic Acid (-COOH) | Natural substrate for Pantothenate Kinase | |
| This compound | Sulfonic Acid (-SO3H) | Competitive inhibitor of Pantothenate Kinase |
Phosphopantetheine Adenylyltransferase (PPAT, also known as CoaD) catalyzes the fourth step in CoA biosynthesis: the transfer of an adenylyl group from ATP to 4'-phosphopantetheine (B1211885) to form dephospho-CoA. nih.gov There is no scientific evidence to suggest that this compound directly interacts with or modulates the activity of PPAT. Its inhibitory action occurs upstream at the PanK level, preventing the formation of the substrates necessary for the PPAT-catalyzed reaction.
The CoA pathway also includes Phosphopantothenoylcysteine Synthetase (PPCS) and Dephospho-CoA Kinase (DPCK), which catalyze the second and fifth steps, respectively. nih.gov Similar to PPAT, there is no evidence that this compound has any direct effect on these enzymes. The mechanism of this compound relies on starving the pathway of its initial substrate, thereby preventing any subsequent enzymatic conversions.
Competitive Inhibition and Pseudosubstrate Phenomena
The primary molecular mechanism of this compound is competitive inhibition. It competes directly with pantothenate for the substrate-binding site on Pantothenate Kinase. nih.gov This mechanism differs significantly from that of other pantothenate analogs, such as the pantothenamides (e.g., N-pentylpantothenamide). Pantothenamides act as pseudosubstrates; they are recognized by PanK and subsequently processed by the downstream enzymes (PPAT and DPCK) to form CoA analogs. researchgate.net These fraudulent CoA analogs then inhibit other CoA-dependent pathways. nih.gov
This compound, however, is not a pseudosubstrate for the full pathway. The replacement of the terminal carboxyl group of pantothenate with a sulfonate group in this compound is critical. While this substitution is subtle enough to allow binding to PanK, the resulting structure cannot undergo the subsequent reaction catalyzed by PPCS, which involves forming a peptide bond between the carboxyl group and a cysteine molecule. Therefore, this compound's action is confined to blocking the very first step of the pathway.
| Enzyme | Gene (E. coli) | Step | Effect of this compound | Mechanism |
|---|---|---|---|---|
| Pantothenate Kinase | coaA (or panK) | 1 | Inhibition | Competitive binding at the pantothenate site |
| Phosphopantothenoylcysteine Synthetase | coaBC | 2 | No direct effect | Substrate (4'-phosphopantothenate) is not produced |
| Phosphopantothenoylcysteine Decarboxylase | 3 | No direct effect | Substrate is not produced | |
| Phosphopantetheine Adenylyltransferase | coaD | 4 | No direct effect | Substrate (4'-phosphopantetheine) is not produced |
| Dephospho-CoA Kinase | coaE | 5 | No direct effect | Substrate (dephospho-CoA) is not produced |
Downstream Metabolic Consequences of Coenzyme A Depletion
By effectively inhibiting PanK, this compound leads to a progressive depletion of the intracellular pool of Coenzyme A. CoA is a vital cofactor involved in hundreds of metabolic reactions, including the citric acid cycle, fatty acid metabolism, and the synthesis of phospholipids (B1166683) and neurotransmitters. nih.govwikipedia.org A deficiency in CoA has profound and widespread consequences for cellular metabolism and energy production.
One of the most critical downstream effects of CoA depletion is the impairment of fatty acid synthesis. wikipedia.orglibretexts.org Fatty acid synthesis is entirely dependent on the proper functioning of the Acyl Carrier Protein (ACP). nih.gov ACP is a small, acidic protein that must be converted from its inactive form (apo-ACP) to its active form (holo-ACP) to function. This activation is a post-translational modification that involves the covalent attachment of a 4'-phosphopantetheine prosthetic group to a conserved serine residue on the apo-ACP. nih.gov
The sole donor of this essential 4'-phosphopantetheine group is Coenzyme A. nih.gov Therefore, when this compound blocks CoA synthesis, the cell is unable to convert apo-ACP to holo-ACP. This leads to an accumulation of inactive apo-ACP and a halt in fatty acid synthesis, a process essential for building cell membranes, energy storage, and creating signaling molecules. wikipedia.orglibretexts.org This disruption of ACP-dependent pathways is a major contributor to the growth-inhibiting effects of this compound.
Disruption of Fatty Acid Synthesis Pathways
This compound exerts its influence on cellular metabolism by disrupting the synthesis of fatty acids, a fundamental process for cell membrane construction and energy storage. This disruption is not a direct inhibition of the fatty acid synthase (FAS) enzyme complex itself, but rather an indirect consequence of its primary mechanism of action: the interference with coenzyme A (CoA) biosynthesis.
As an analog of pantothenic acid (vitamin B5), this compound acts as a competitive inhibitor in the CoA biosynthetic pathway. The synthesis of CoA is a five-step process that is essential for numerous metabolic reactions, including the synthesis and degradation of fatty acids. nih.govnih.gov The initial and rate-limiting step in this pathway is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK). nih.govnih.govresearchgate.net
The disruption of fatty acid synthesis arises from the critical roles of CoA in this process. Firstly, CoA is required for the carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for fatty acid elongation. researchgate.net A diminished pool of cellular CoA directly translates to reduced levels of malonyl-CoA, thereby starving the fatty acid synthesis pathway of its essential substrate.
Secondly, the prosthetic group of the acyl carrier protein (ACP), 4'-phosphopantetheine, is derived from CoA. nih.govoup.com ACP plays a central role in fatty acid synthesis by shuttling the growing acyl chain between the active sites of the fatty acid synthase complex. Research on N-alkylpantothenamides, a class of compounds structurally related to this compound, has demonstrated that they are converted into CoA analogs within the cell. These faulty CoA analogs are then incorporated into ACP, leading to its inactivation. nih.gov An inactivated ACP is unable to participate in the elongation of fatty acid chains, effectively halting the entire synthesis process.
Therefore, the molecular mechanism by which this compound disrupts fatty acid synthesis is a downstream effect of its primary action as an inhibitor of CoA biosynthesis. By limiting the availability of functional CoA, this compound creates a bottleneck in the supply of both the foundational units (malonyl-CoA) and the essential carrier protein (ACP) required for the construction of fatty acids.
Table 1: Research Findings on the Inhibition of Coenzyme A Synthesis and its Impact on Bacterial Growth by Pantothenate Analogs
| Compound Class | Organism | Enzyme Targeted | Mechanism of Action | Consequence | Reference(s) |
| N-substituted pantothenamides | Escherichia coli | Pantothenate Kinase (CoaA) | Act as substrates, leading to the formation of inactive CoA analogs. | Inhibition of bacterial growth. | nih.gov |
| N-alkylpantothenamides | Escherichia coli | Pantothenate Kinase (PanK) and downstream enzymes | Conversion to CoA analogs that inactivate acyl carrier protein (ACP). | Blockage of fatty acid biosynthesis. | nih.gov |
| This compound | Not specified | Pantothenate Kinase (PanK) | Competitive inhibition of pantothenate phosphorylation. | Reduced synthesis of 4'-phosphopantothenate and consequently CoA. | nih.govresearchgate.net |
Biological Activities of Pantoyltaurine in Research Models
Antimicrobial Activity against Pathogenic Microorganisms
Pantothenic acid is essential for the growth of many pathogenic microorganisms because it is a precursor to coenzyme A, a vital cofactor in numerous metabolic reactions. oup.comresearchgate.netresearchgate.net Analogues of pantothenic acid, such as pantoyltaurine, have been explored for their ability to inhibit microbial growth by interfering with pantothenate utilization. oup.comresearchgate.netresearchgate.net
Antibacterial Effects
Research has demonstrated the antibacterial activity of this compound against a range of bacteria. Early studies reported its effectiveness against Streptococcus haemolyticus and strains of Corynebacterium diptheriae. oup.com The potency of this compound varied depending on the bacterial species. For instance, complete inhibition of Lactobacillus arabinosus growth was observed at a d-pantoyltaurine concentration significantly higher than that of pantothenate in the medium. oup.com Similarly, complete inhibition of Streptococcus haemolyticus growth was seen at a specific concentration of d,l-pantoyltaurine. oup.com
The antibacterial effect of this compound and other pantothenic acid analogues has been shown to be dependent on the ratio of the analogue concentration to the pantothenate concentration in the medium. oup.com This suggests a competitive mechanism of action, where the analogue interferes with the uptake or utilization of pantothenate by the bacteria. Studies in infected rats and mice provided evidence that this compound could cure infections caused by streptococci. oup.com
Further research synthesized and tested amides of this compound, some of which showed high antibacterial activity in vitro, with certain derivatives demonstrating superior activity compared to this compound against Streptococcus hemolyticus. oup.com The activity of these compounds was often overcome by the addition of pantothenic acid, reinforcing the idea that they function by inhibiting vitamin utilization. oup.com
Data on the minimum inhibitory concentrations (MIC) of this compound against specific bacterial strains from early studies illustrate its variable potency:
| Bacterial Species | This compound Concentration for Complete Inhibition | Reference |
| Lactobacillus arabinosus | 1000x Pantothenate Concentration | oup.com |
| Streptococcus haemolyticus | 500x d,l-Pantoyltaurine (relative to a baseline) | oup.com |
Antiplasmodial Activity
This compound and other pantothenate analogues have also shown antiplasmodial activity in research models. biorxiv.orgrsc.orgspringermedizin.deru.nl Studies using avian malaria models demonstrated the antimalarial activity of various pantothenate analogues, including this compound. biorxiv.org The human malaria parasite Plasmodium falciparum requires pantothenic acid for growth, making the pantothenate-CoA biosynthesis route a potential drug target. researchgate.netbiorxiv.org
While early studies on antiplasmodial activity using in vivo cultivation were limited in distinguishing between inherent activity and host absorption/excretion characteristics, subsequent research has explored the mechanism of action of pantothenate analogues against Plasmodium falciparum. oup.combiorxiv.org Pantothenamides, a class of pantothenic acid analogues including those structurally similar to this compound amides, have shown potent antiplasmodial activity in vitro. biorxiv.orgrsc.org These compounds can be processed by the parasite's CoA biosynthesis pathway enzymes, leading to the formation of antimetabolites that interfere with essential processes like acetyl-CoA anabolism. researchgate.netbiorxiv.org
Antifungal Activity
Compared to antibacterial and antiplasmodial activities, there has been relatively less research specifically dedicated to investigating the effects of this compound on the growth of yeast and other fungi. oup.com However, some reports indicate that this compound can inhibit the growth of Saccharomyces cerevisiae. oup.com The mechanism of inhibition for this compound against fungi is believed to involve interference with pantothenic acid utilization, similar to its antibacterial action. oup.com
Modulation of Cellular Metabolism and Regulation Beyond Coenzyme A Pathway
While this compound is primarily known for its potential to interfere with pantothenate and CoA metabolism, particularly in microorganisms, research in mammalian models suggests potential influences on cellular metabolism and stress response pathways.
Influence on Glucoregulation in Research Models
Preliminary studies in diabetic Sprague-Dawley rats have provided insights into the potential effects of this compound on glucoregulation. core.ac.uk In these models, treatment with this compound showed beneficial effects on glucoregulation and renal function. core.ac.uk Diabetic rats treated with this compound exhibited reduced persistent hyperglycemia and a reduced glucose load after an oral glucose tolerance test. core.ac.uk
Furthermore, this compound treatment in diabetic rats led to an increase in urinary sodium excretion (UNaV), suggesting a potential protective effect against inflammatory actions of sodium. core.ac.uk While the exact mechanisms underlying these effects on glucoregulation and renal function require further investigation, these preliminary findings suggest a role for this compound beyond simple interference with CoA synthesis in host cells. core.ac.uk
Data from a study on diabetic rats illustrating the effect on hyperglycemia:
| Treatment Group | Persistent Hyperglycemia Level (Arbitrary Units) | Glucose Load After Oral Glucose Tolerance Test (Arbitrary Units) | Reference |
| Diabetic Rats (Untreated) | High | High | core.ac.uk |
| Diabetic Rats + this compound | Reduced | Reduced | core.ac.uk |
| Diabetic Rats + Phlorizin (Control) | Reduced | Reduced | core.ac.uk |
Note: Specific numerical data for hyperglycemia and glucose load were not provided in the source snippet, hence described as "High" and "Reduced".
Interaction with Cellular Stress Response Pathways
Cellular stress response pathways are crucial for maintaining homeostasis under various adverse conditions, including pathogenic attacks. mdpi.comfrontiersin.org While the direct interaction of this compound with specific cellular stress response pathways in mammalian cells is not extensively detailed in the provided search results, the broader context of CoA metabolism and its link to cellular processes offers potential avenues for exploration.
Coenzyme A and its derivatives play central roles in cellular metabolism, post-translational modifications, and gene expression. mdpi.com CoA is involved in the regulation of mitochondrial function and can influence redox regulation through protein coalation, a process favored by oxidative or metabolic stress. mdpi.com Dysregulation of CoA biosynthesis or homeostasis is associated with various pathologies. mdpi.com
Given that this compound is an analogue of a key CoA precursor, it is plausible that its presence could indirectly influence cellular stress responses by affecting CoA levels or the availability of related metabolites, although direct evidence of this specific interaction for this compound in research models is not explicitly provided in the search results. Research on other pantothenic acid analogues and their impact on microbial stress responses related to CoA biosynthesis has been conducted, highlighting the importance of this pathway under stress conditions in pathogens. ru.nlresearchgate.net Further research is needed to elucidate any direct or indirect interactions of this compound with host cellular stress response pathways.
Academic Methodologies and Research Models for Pantoyltaurine Investigation
In Vitro Experimental Designs
In vitro studies provide controlled environments to investigate the direct effects of pantoyltaurine on biological molecules, cells, and microorganisms.
Enzyme kinetic studies are fundamental to understanding how this compound interacts with specific enzymes, particularly those involved in pantothenic acid metabolism. Given its structural similarity to pantothenate, this compound has been investigated as a potential inhibitor of enzymes in the coenzyme A biosynthesis pathway scholaris.caoup.com. Pantothenate kinase (PanK), the initial enzyme in this pathway, which phosphorylates pantothenate, is a key target for such studies researchgate.net. Competitive inhibition assays, often utilizing labeled substrates like 14C-labeled pantothenate, can be employed to determine the inhibitory constant (Ki) of this compound against PanK from various organisms scholaris.ca. Such studies aim to quantify the affinity of the enzyme for this compound compared to its natural substrate, pantothenate. Research has shown that some antimetabolites mimicking pantothenate can be accepted and processed by CoA pathway enzymes, leading to the formation of active inhibitors researchgate.netnih.gov.
Cellular and microbial culture-based assays are widely used to assess the biological impact of this compound. These assays can evaluate its effect on cell viability, growth rate, and metabolic activities in various organisms, including bacteria, yeast, and potentially mammalian cells oup.comasm.orgthe-microbiologist.com.
Growth Inhibition Assays: Early research demonstrated that this compound can inhibit the growth of microorganisms that require pantothenic acid for growth, such as certain lactic acid bacteria and yeast like Saccharomyces cerevisiae oup.com. This inhibitory effect can often be counteracted by the addition of pantothenic acid to the culture medium, indicating a competitive antagonism oup.com. The potency of this compound varies among different bacterial species oup.com. For example, complete inhibition of Lactobacillus arabinosus growth was observed at a d-pantoyltaurine concentration significantly higher than that of pantothenate, while Streptococcus haemolyticus showed complete inhibition at a different concentration of d,l-pantoyltaurine oup.com. Table 1 summarizes representative findings from growth inhibition studies.
| Microorganism | This compound Form | Concentration for Complete Inhibition (relative to Pantothenate) | Reference |
| Saccharomyces cerevisiae | Not specified | 10,000-fold | oup.com |
| Lactobacillus arabinosus | d-pantoyltaurine | 1000-fold | oup.com |
| Streptococcus haemolyticus | d,l-pantoyltaurine | 500-fold | oup.com |
Metabolic Response Assays: Beyond growth inhibition, researchers utilize culture-based methods to investigate the metabolic responses of organisms to this compound. This can involve analyzing changes in nutrient utilization, byproduct formation, or the accumulation of metabolic intermediates asm.org. Studies have explored how microorganisms capable of decomposing pantothenate are affected by this compound asm.org. Manometric studies, for instance, have been used to measure the oxidation of pantothenate and related compounds by microbial cultures in the presence of this compound, revealing competitive inhibition patterns asm.org.
Metabolomic and proteomic profiling offer comprehensive insights into the molecular changes induced by this compound in biological systems mdpi.comnih.gov. These "omics" approaches can identify alterations in the global landscape of metabolites and proteins within cells or tissues exposed to the compound.
Metabolomics: Metabolomics studies can reveal how this compound affects the concentrations of various metabolites, particularly those in pathways related to pantothenic acid and CoA biosynthesis nih.govnih.gov. By comparing the metabolomic profiles of treated and untreated biological samples (e.g., microbial cultures, cell lines, or tissues from animal models), researchers can identify metabolic pathways that are perturbed by this compound nih.govembopress.org. This can help elucidate its mechanism of action, such as interference with CoA synthesis or other metabolic processes nih.gov.
Proteomics: Proteomic analysis can identify changes in protein expression levels or modifications in response to this compound exposure mdpi.comnih.gov. This can provide information about the cellular processes and pathways that are affected at the protein level. For example, changes in the abundance of enzymes involved in CoA biosynthesis or other metabolic pathways could be indicative of this compound's effects researchgate.net. The integration of metabolomics and proteomics data can offer a more complete picture of the biological impact of this compound mdpi.com.
In Vivo Studies Utilizing Animal Models
Animal models are employed to investigate the effects of this compound in a complex biological system, allowing for the assessment of its activity and impact within a living organism mdpi.comresearchgate.net.
Given its historical context as a pantothenate analog with antimicrobial activity, this compound and its derivatives have been tested for efficacy in animal models of infectious diseases oup.combiorxiv.orgnih.gov. These studies aim to determine if this compound can inhibit the growth or survival of pathogens within a living host.
Research dating back to the mid-20th century demonstrated that this compound and certain N-substituted pantoyltauramides could cure rats or mice infected with streptococci oup.com. This provided early evidence that pantothenic acid analogs interfering with bacterial vitamin utilization could have therapeutic potential in vivo oup.com. Studies have also explored the activity of pantothenate analogs, including this compound, in avian malaria models, showing antimalarial activity biorxiv.org. While some compounds have shown promise in animal models of human infections, further detailed studies in humans or other primates have not always followed oup.com.
Specialized rodent models, such as those for metabolic diseases, can be utilized to investigate the effects of this compound on host metabolism nih.govmolloy.educore.ac.uknih.gov. These studies can explore whether this compound influences metabolic parameters beyond its potential antimicrobial effects.
For example, studies using diabetic rodent models, such as streptozotocin (B1681764) (STZ)-induced diabetic Sprague-Dawley rats, have investigated the effects of this compound on hyperglycemia and related metabolic complications molloy.educore.ac.uk. Preliminary findings in such models have suggested that chronic treatment with this compound may contribute to lowering diabetic hyperglycemia through mechanisms potentially involving diuresis, glucosuria, and natriuresis molloy.educore.ac.uk. These effects were partially attributed to osmotic diuresis, decreased food intake, and reduced weight gain, which might improve metabolic capacity molloy.edu. While this compound showed some effectiveness in lowering blood glucose in STZ-diabetic rats, another compound, phlorizin, demonstrated a more consistent effect in comparison in one study molloy.edu. The significance of such studies lies in exploring insulin-independent approaches to manage hyperglycemia and associated complications core.ac.uk.
Computational Approaches in Structure-Based Research
Computational approaches play a significant role in the structure-based investigation of chemical compounds, including those relevant to the study of this compound's biological context. These methods leverage computational power to analyze molecular structures, predict interactions with biological targets, and facilitate the identification and design of potential inhibitors mdpi.comfrontiersin.orgmdpi.com.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a small molecule) to a receptor (such as a protein) unram.ac.idfrontiersin.orgresearchgate.net. This method aims to find the optimal binding pose by evaluating various possible orientations and conformations of the ligand within the receptor's binding site unram.ac.idnih.gov.
Binding energy calculations are an integral part of molecular docking studies, providing an estimate of the strength of the interaction between the ligand and the receptor unram.ac.idfrontiersin.orgresearchgate.netmdpi.com. Lower (more negative) binding energy values generally indicate a stronger predicted binding affinity unram.ac.idmdpi.com. These calculations help in ranking potential ligands and understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding stability unram.ac.idnih.gov.
In the context of pathways relevant to this compound, which is a pantothenate antimetabolite, molecular docking and binding energy calculations have been applied to study potential inhibitors of enzymes involved in pantothenate and coenzyme A (CoA) biosynthesis nih.govresearchgate.net. For example, these methods have been used to screen compound libraries and identify molecules with strong binding energies to enzymes like pantothenate synthetase (PanC), a crucial enzyme for the survival of Mycobacterium tuberculosis researchgate.net. Research findings have shown that certain compounds exhibited strong binding energies and stable interactions with the target protein, suggesting their potential as inhibitors researchgate.net.
In Silico Screening and Inhibitor Design
In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted interactions with a biological target mdpi.commdpi.complos.org. This approach allows for the rapid assessment of numerous molecules, significantly accelerating the initial stages of drug discovery compared to traditional high-throughput screening methods mdpi.com.
Structure-based in silico screening utilizes the three-dimensional structure of the target protein to predict how compounds might bind to it mdpi.comuib.no. This often involves molecular docking simulations to estimate binding affinities and poses for each compound in the library mdpi.commdpi.com. Compounds that show favorable predicted binding characteristics are then selected for further investigation.
Inhibitor design, often guided by computational approaches like in silico screening and molecular docking, focuses on creating or identifying molecules that can block the activity of a specific biological target, such as an enzyme nih.govrsc.org. By understanding the structure of the target and how ligands bind, researchers can design or select compounds with improved binding affinity and specificity uib.norsc.org.
This compound itself is an example of a pantothenate antimetabolite that was among the first tested for antibacterial activity nih.govresearchgate.net. Its existence and activity highlight the principle that molecules mimicking essential metabolites can interfere with crucial biological pathways. Computational approaches, including in silico screening and structure-based design, are valuable for identifying novel inhibitors targeting enzymes in pathways where antimetabolites like this compound exert their effects, such as the CoA biosynthesis pathway nih.govresearchgate.netrsc.org. These methods can help discover new chemical scaffolds with potential inhibitory activity mdpi.complos.org.
Structure Activity Relationship Sar and Derivative Development of Pantoyltaurine
Elucidation of Essential Structural Moieties for Activity
The antimetabolite activity of pantoyltaurine stems from its structural resemblance to pantothenic acid. Pantothenic acid is composed of pantoic acid linked to β-alanine. smolecule.com this compound retains the pantoic acid moiety but replaces the carboxyl group of β-alanine with a sulfonic acid group (taurine). smolecule.comrsc.org This modification is critical; while the compound can be recognized and potentially processed by some enzymes in the CoA biosynthetic pathway, the absence of the carboxyl group prevents the completion of CoA synthesis, thereby blocking downstream processes. rsc.orgbiorxiv.org
Early studies established that this compound acts as a competitive inhibitor of pantothenic acid utilization in various microorganisms, including Lactobacillus arabinosus, Streptococcus lactis, and Propionibacterium pentosaceum. smolecule.comoup.com The inhibitory effect could be reversed by the addition of excess pantothenic acid, supporting a competitive mechanism. oup.comoup.com
Studies on the stereochemistry of this compound revealed that the dextrorotatory (D) isomer is primarily responsible for the inhibitory activity, while the levorotatory (L) isomer shows little to no activity. oup.com This indicates a stereospecific interaction with the biological target, likely enzymes involved in pantothenic acid metabolism. oup.com
Research on pantothenamide analogues, which are structurally related to this compound, has further highlighted essential structural features for activity. Key findings indicate that the two hydroxyl groups and the two methyl groups within the pantoic acid portion are essential for the activity of these antimetabolites. biorxiv.org Modifications at these positions can lead to a loss of antimalarial activity, suggesting their importance for recognition and processing by enzymes like pantothenate kinase (PanK), phosphopantothenoylcysteine synthetase (PPCS), and dephospho-CoA kinase (DPCK). biorxiv.org
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives have aimed to explore the structural requirements for antimetabolite activity and to generate compounds with improved potency, specificity, or stability. Various modifications have been made to the this compound structure, primarily focusing on the taurine (B1682933) moiety and the amide linkage.
The synthesis of this compound typically involves the condensation of pantoic acid with taurine. smolecule.com This can be achieved through direct condensation under acidic conditions or via enzymatic synthesis using enzymes that catalyze amide bond formation. smolecule.com Chemical modifications of existing pantothenic acid derivatives can also yield this compound analogues. smolecule.com
Enzymatic methods utilizing pantothenate synthetase (PS), the enzyme that naturally catalyzes the condensation of pantoic acid and β-alanine to form pantothenic acid, have been explored for the synthesis of pantothenic acid antimetabolites, including those structurally related to this compound. rsc.orgrsc.org PS enzymes from different organisms can accept a range of structurally diverse amines in place of β-alanine, enabling the synthesis of various amide products. rsc.orgrsc.org This broad substrate scope allows for the enzymatic production of structurally diverse pantothenic acid analogues with potential antimetabolite activity. rsc.orgrsc.org
N-Pantoyl-Substituted Amides and Taurinamides
A significant area of derivative development has involved the synthesis of N-pantoyl-substituted amides and taurinamides. These compounds maintain the pantoyl moiety but feature different amine or amino sulfonic acid derivatives linked via an amide bond. acs.orgdergipark.org.tr this compound itself can be considered an N-pantoyl-substituted taurinamide.
Studies have reported the synthesis and testing of amides of this compound for antibacterial and antiplasmodial activity. oup.comacs.orgresearchgate.net Against Streptococcus hemolyticus, many this compound derivatives were found to be significantly more potent than the parent compound. oup.com Similar to this compound, the activity of these derivatives was often attributed to the D-isomer. oup.com
More recently, pantothenamides (PanAms), which are secondary or tertiary amides of pantothenic acid, have been developed as a class of potent antimicrobial agents. rsc.orgbiorxiv.org While not strictly taurinamides, their development highlights the importance of modifications at the β-alanine position (or its equivalent) for modulating activity. rsc.orgbiorxiv.org These compounds are also synthesized by coupling the pantoic acid moiety to various amines. rsc.orgrsc.org
Modifications at Key Functional Groups and Side Chains
Modifications have also been made to other parts of the this compound structure to investigate their impact on activity. In the context of pantothenamide analogues, modifications at various positions have been explored. For instance, introducing an α-methyl substituent in the β-alanine portion of pantothenamides has been shown to increase stability and potency. rsc.orgrsc.org
Alterations to the geminal dimethyl groups in the pantoyl portion of pantothenamides have also been investigated. researchgate.net While modifications at this position were initially limited, new synthetic routes have been developed to introduce various alkyl substituents. researchgate.net Replacement of the ProR methyl group with an allyl group in one study yielded a highly potent N-substituted pantothenamide. researchgate.net
Modifications at the secondary hydroxyl group of the pantoyl fragment have also been studied, particularly in the context of using pantothenic acid analogues for transporter-mediated drug delivery. researchgate.net This position has been identified as a potential site for attaching linkers while retaining activity as an inhibitor of biotin (B1667282) uptake via the sodium-dependent multivitamin transporter (SMVT). researchgate.net
Bioisosteric Replacements in Analogue Design
Bioisosteric replacements have been employed in the design of this compound analogues and related antimetabolites to improve metabolic stability and pharmacological properties. For example, in the development of stable pantothenamide antimalarials, the labile amide bond has been replaced with a pantetheinase-resistant bioisostere. biorxiv.orgru.nl One approach involved inverting the amide linkage to create a reversed amide bioisostere, which demonstrated resistance to hydrolysis by serum vanins and significantly increased antimalarial potency. biorxiv.orguct.ac.za
Inhibitors targeting pantothenate synthetase have also utilized bioisosteric replacements. For instance, acyl-sulfamate or -sulfamide linkers have been used as bioisosteric replacements for the labile acyl phosphate (B84403) intermediate formed during the enzymatic reaction. frontiersin.orgnih.gov These replacements aim to create stable analogues that can effectively compete with the natural intermediate for binding to the enzyme's active site. frontiersin.orgnih.gov
Comparative Analysis of Antimetabolite Potency and Specificity
Comparative analysis of this compound and its analogues has revealed significant differences in their antimetabolite potency and specificity across various organisms. This compound was one of the first pantothenic acid antimetabolites identified and showed in vitro activity against certain bacteria. oup.com However, its activity could be overcome by excess pantothenate, indicating a competitive mechanism. oup.comoup.com
Studies comparing this compound to its amide derivatives demonstrated that some amides exhibited superior antibacterial activity against Streptococcus hemolyticus compared to the parent compound. oup.com The stereochemistry of the pantoyl moiety consistently influenced activity, with the D-isomer being more potent. oup.com
The development of pantothenamides has led to the discovery of compounds with potent antimicrobial activity against a broader spectrum of pathogens, including Staphylococcus aureus and Plasmodium falciparum. rsc.orgbiorxiv.org These compounds often enter the CoA biosynthesis pathway and are converted into antimetabolites that interfere with CoA-dependent processes. biorxiv.org The potency of these analogues can be significantly higher than that of this compound. For example, one stable pantothenamide bioisostere showed nanomolar antimalarial activity against P. falciparum, being several orders of magnitude more potent than less stable analogues. biorxiv.orguct.ac.za
Data from studies on pantothenamide analogues highlight how structural modifications impact potency. For instance, specific substitutions at the terminal nitrogen and alterations to the geminal dimethyl groups or the chain length can significantly influence activity. biorxiv.orgresearchgate.net
While this compound primarily targets microorganisms by interfering with pantothenic acid utilization, some studies suggest potential antioxidant, anti-inflammatory, or neuroprotective effects for this compound or its sodium salt form, although further research is needed to elucidate these activities and their mechanisms. ontosight.aiontosight.ai This hints at potential differences in specificity and biological targets compared to its established role as a microbial antimetabolite.
Comparative studies are essential for understanding the structure-activity relationships fully and guiding the rational design of more potent and specific pantothenic acid antimetabolites and related compounds for various applications.
Comparative Potency of Selected Pantothenic Acid Antimetabolites
| Compound | Target Organism/System | Activity | Notes | Source |
| This compound | Lactobacillus arabinosus, Streptococcus lactis, etc. | Inhibitory (reversible by pantothenate) | D-isomer more active than L-isomer. oup.comoup.com | smolecule.comoup.com |
| This compound Amides | Streptococcus hemolyticus | Often superior to this compound | D-isomer more active. oup.com | oup.com |
| Pantothenamides | S. aureus, P. falciparum | Potent antimicrobial activity | Enter CoA pathway, converted to antimetabolites. rsc.orgbiorxiv.org | rsc.orgbiorxiv.org |
| Stable Pantothenamide Bioisostere (e.g., CXP18.6-006) | P. falciparum | Nanomolar antimalarial activity | Resistant to serum vanins, significantly more potent than parent. biorxiv.orguct.ac.za | biorxiv.orguct.ac.za |
Future Directions and Emerging Research Avenues
Pantoyltaurine as a Chemical Probe for Coenzyme A Metabolism Research
This compound was one of the earliest pantothenic acid analogues identified that exhibited inhibitory effects on microbial growth by antagonizing pantothenic acid. oup.comscholaris.ca This property makes it a valuable chemical probe for investigating the intricacies of CoA metabolism. CoA is an essential cofactor involved in a vast array of cellular processes, including energy production, fatty acid synthesis, and acyl group transfer. oup.comscholaris.caontosight.aimdpi.com By interfering with the utilization of pantothenic acid, the precursor to CoA, this compound can be used to perturb the CoA biosynthetic pathway in experimental systems. oup.comscholaris.casmolecule.comnih.govfrontiersin.orgresearchgate.net Future research can leverage this compound to dissect the regulatory mechanisms of CoA synthesis, understand flux control through the pathway, and study the consequences of altered CoA levels on downstream metabolic processes in various organisms, particularly in pathogenic microorganisms where CoA biosynthesis is a validated drug target. oup.comnih.govfrontiersin.orgresearchgate.netresearchgate.net
Exploration of Novel Enzyme Targets within Related Pathways
While initially recognized for its interference with pantothenic acid utilization, further research avenues involve exploring the potential of this compound and its derivatives to interact with novel enzyme targets. Pantothenic acid analogues have been shown to interfere with enzymes within the CoA biosynthetic pathway, such as pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and phosphopantothenoylcysteine synthetase (PPCS). oup.comnih.govfrontiersin.orgresearchgate.netresearchgate.netrsc.org Future studies could investigate if this compound or modified analogues exhibit inhibitory or modulatory effects on other enzymes within the broader metabolic network that either utilize CoA or are regulated by CoA levels. Additionally, exploring interactions with transport proteins responsible for the uptake of pantothenic acid and related molecules, such as the sodium-dependent multi-vitamin transporter (SVMT), or even other vitamin transporters like those for biotin (B1667282), could reveal novel targets or mechanisms of action. scholaris.caphysiology.org
Advanced Approaches for Characterizing Cellular and Molecular Interactions
Characterizing the precise cellular and molecular interactions of this compound requires advanced research approaches. Techniques such as high-resolution protein crystallography and computational modeling can provide detailed structural insights into how this compound or its metabolites bind to and interact with target enzymes, illuminating the specific residues and conformations involved in binding and inhibition. oup.comnih.govresearchgate.netrsc.org Advanced biochemical assays can be employed to determine binding affinities, kinetic parameters, and the reversibility of enzyme inhibition. Furthermore, cellular thermal shift assays (CETSA) or similar methods can help validate target engagement within living cells. nih.govfrontiersin.org Investigating potential synergistic interactions when this compound is combined with other antimicrobial agents or metabolic inhibitors using high-throughput screening and checkerboard assays represents another important avenue. smolecule.com The application of advanced mass spectrometry-based techniques, such as metabolomics, can provide a comprehensive profile of cellular metabolites affected by this compound exposure, offering a system-wide view of its biochemical impact. nih.gov
Q & A
Q. What are the established protocols for synthesizing and characterizing Pantoyltaurine in laboratory settings?
Methodological Answer:
- Synthesis typically involves condensation of pantothenic acid with taurine under controlled pH and temperature. Detailed protocols should specify reagent purity (e.g., ≥98% by HPLC), solvent systems (e.g., aqueous buffers), and reaction monitoring via TLC or HPLC .
- Characterization requires spectroscopic validation: ¹H/¹³C NMR for structural confirmation, FT-IR for functional groups, and HPLC-MS for purity assessment (>95% by area normalization). Physical properties (melting point, solubility) must be reported alongside spectral data .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
Methodological Answer:
- Use standardized cell lines (e.g., HEK-293 for receptor studies) and validate assay conditions (e.g., pH 7.4, 37°C) with positive/negative controls. Include IC₅₀ or EC₅₀ values with 95% confidence intervals .
- Publish raw data and statistical methods (e.g., ANOVA with post-hoc tests) in supplementary materials to enable replication .
Q. What are the key considerations for designing in vitro studies to evaluate this compound’s antioxidant properties?
Methodological Answer:
- Select appropriate assays: DPPH/ABTS radical scavenging for direct antioxidant activity, SOD/GPx enzyme modulation for indirect effects. Normalize results to ascorbic acid/Trolox equivalents .
- Control for interference from solvents (e.g., DMSO ≤0.1% v/v) and report kinetic parameters (e.g., reaction time, wavelength) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis while minimizing by-products?
Methodological Answer:
- Apply a 2³ factorial design to test variables: temperature (25–50°C), pH (4–7), and molar ratio (1:1–1:3). Use response surface methodology (RSM) to identify interactions and predict optimal yield .
- Validate models with confirmatory runs and characterize by-products via LC-MS/MS to refine purification steps .
Q. What strategies resolve contradictions in reported mechanisms of this compound’s metabolic effects?
Methodological Answer:
- Conduct systematic reviews with inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo models). Use meta-analysis to quantify effect sizes and heterogeneity (I² statistic) .
- Perform knockout/knockdown experiments (e.g., CRISPR-Cas9) to isolate target pathways (e.g., AMPK vs. mTOR) in conflicting studies .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
Methodological Answer:
- Use PICOT framework : Population (e.g., Sprague-Dawley rats), Intervention (daily oral dosing), Comparison (vehicle control), Outcome (histopathology, serum biomarkers), Time (6–12 months) .
- Include interim sacrifices (e.g., 3/6/9 months) to track progression and apply Kaplan-Meier survival analysis .
Q. What computational methods predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interactions?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to screen binding affinities with targets (e.g., PPAR-γ). Validate with MD simulations (GROMACS) for stability (>50 ns trajectories) .
- Integrate PBPK models (GastroPlus) to simulate absorption/distribution in human cohorts .
Data Analysis & Validation
Q. How to address batch-to-batch variability in this compound’s bioactivity data?
Methodological Answer:
Q. What validation criteria confirm this compound’s purity in complex biological matrices?
Methodological Answer:
- Use isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards. Validate LOQ/LOD via ICH Q2(R1) guidelines .
- Cross-validate with orthogonal techniques (e.g., CE-UV vs. HPLC-DAD ) .
Ethical & Reporting Standards
Q. How to ensure compliance with FAIR principles for this compound datasets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
